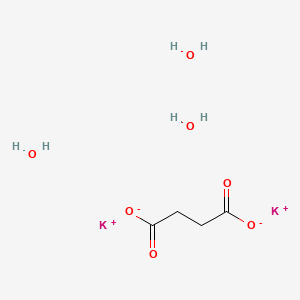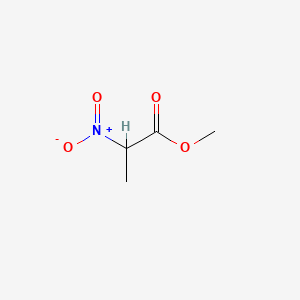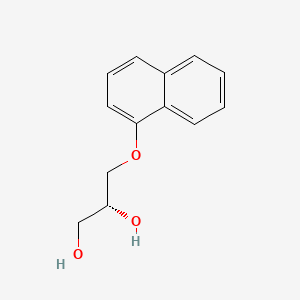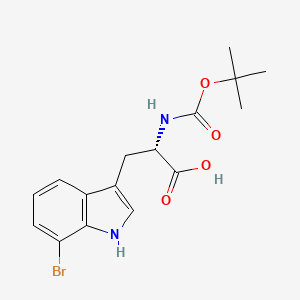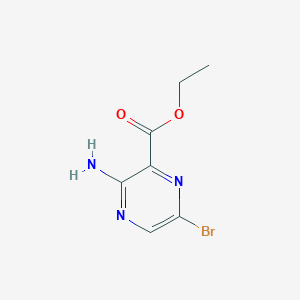
Phenylguanidine carbonate
Vue d'ensemble
Description
Phenylguanidine carbonate, also known as 1-Phenylguanidine carbonate or N-Phenylguanidine carbonate , is a chemical compound with the linear formula C6H5NHC(=NH)NH2·(H2CO3)x . Its molecular weight is approximately 135.17 g/mol . This compound plays a significant role in various applications due to its unique properties.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Cardiovascular Effects
Phenylguanidine compounds have been explored for their cardiovascular effects. A study by Hughes et al. (1975) found that these compounds, especially when substituted with hydroxy or chloro groups, showed potent vasoconstriction without stimulating cardiac activity. This indicates a potential application in regulating blood flow and pressure.
Muscle Relaxation
Another application of phenylguanidine derivatives is in muscle relaxation. Ginzel (1973) reported that phenyldiguanide can depress electromyography (EMG) activity and muscle tone in certain preparations, which could have implications in neuromuscular research or therapies.
Adrenergic Blocking Effects
Phenylguanidine also shows promise as an adrenergic blocker. Grosso et al. (1980) synthesized N-substituted 3,4-dihydroquinazolines, rigid analogues of phenylguanidines, which demonstrated blood pressure lowering and antagonism of pressor response to norepinephrine in rats.
Interaction with Receptors
Research by Rezende et al. (1976) indicated that phenylguanidine can interact with histamine receptors in the guinea-pig ileum, suggesting a role in modulating histamine-related functions.
Inhibition of Serum Kallikrein
Phenylguanidine derivatives were found to be effective inhibitors of serum kallikrein, as reported by Markwardt et al. (1974). This could have therapeutic implications in controlling kinin liberation in various physiological conditions.
Melanocortin-5 Receptor Antagonism
A study by Chen et al. (2004) discovered that phenylguanidine analogues are selective nonpeptide antagonists of the melanocortin-5 receptor, potentially useful for treating conditions related to this receptor's function.
Auxochromic Properties
The auxochromic properties of phenylguanidine were investigated by Antol et al. (2016), revealing its potential applications in spectroscopy and material sciences.
DNA Damage and Free Radical Production
Suji and Sivakami (2006) explored the potential of aminoguanidine, a derivative of phenylguanidine, in causing DNA damage through free radical production, which is significant for understanding its biochemical impact.
Propriétés
IUPAC Name |
carbonic acid;2-phenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9N3.CH2O3/c2*8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h2*1-5H,(H4,8,9,10);(H2,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGJSDKAQHAHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6291-89-0 | |
| Record name | Guanidine, N-phenyl-, compd. with carbonic acid (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



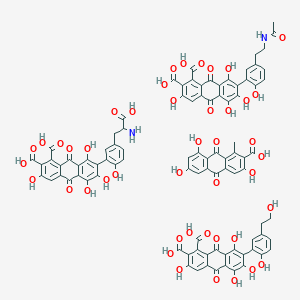
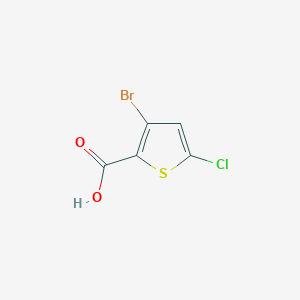

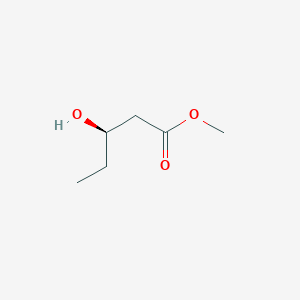
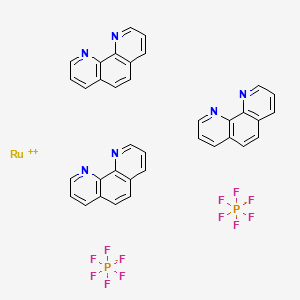
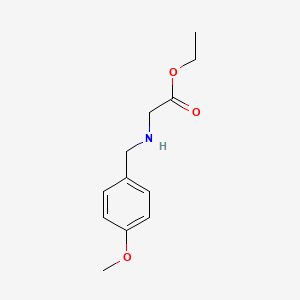

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)
